molecular formula C13H18BFO2 B2528094 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1246632-96-1

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2528094
CAS No.: 1246632-96-1
M. Wt: 236.09
InChI Key: KPLRBMADEPNCPT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BFO2 and its molecular weight is 236.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various organic structures, including mercapto- and piperazino-methyl-phenylboronic acid derivatives, displaying inhibitory activity against serine proteases such as thrombin. Studies have highlighted the weak coordination properties of these compounds in both solid state and solution (Spencer et al., 2002).
  • It has been used to create boric acid ester intermediates with benzene rings, confirming structures through various spectroscopic methods and crystallographic analyses. The molecular structures were further validated and analyzed using density functional theory (DFT), revealing insights into molecular electrostatic potential and frontier molecular orbitals of the compounds (Huang et al., 2021).

Material Synthesis and Applications

  • In material sciences, it has been employed in the synthesis of boron-containing stilbene derivatives and boron capped polyenes, with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
  • The compound has been used in precision synthesis processes, like the Suzuki-Miyaura coupling polymerization, to create polymers with narrow molecular weight distribution and regioregularity, demonstrating its utility in creating well-defined materials with specific molecular architectures (Yokozawa et al., 2011).

Properties

IUPAC Name

2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRBMADEPNCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246632-96-1
Record name 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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